4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid is a complex organic compound that belongs to the category of benzoic acids and indole derivatives. This compound features a unique structure characterized by the presence of both an indole and a methoxybenzoic acid moiety, making it of interest in various scientific applications, particularly in medicinal chemistry.
This compound can be sourced from various chemical suppliers and research institutions specializing in organic synthesis and pharmaceutical compounds. Its specific molecular structure and properties make it suitable for research in areas such as drug development and biochemical studies.
The compound is classified under organic compounds, specifically as a benzoic acid derivative with additional structural features from indole. Its chemical classification includes categories such as:
The synthesis of 4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid typically involves several steps, including the formation of the indole structure followed by the attachment of the benzoic acid moiety. Various synthetic routes may be employed, including:
The synthesis often requires specific reagents and conditions, including:
The molecular formula for 4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid is . The compound's structure can be represented using various chemical notations:
CC(C(=O)O)Cc1c[nH]c2ccccc2c1c(c2)C(C(=O)O)C
InChI=1S/C21H21N2O3/c22-21(23)19(24)20-17-12-13(16(25)14(17)18(20)26)11-9-8-10-15(11)27/h8-10,12,18H,19H2,1-7H3,(H,22,23)/t19-,20+/m0/s1
The molecular weight is approximately 347.41 g/mol. The compound exhibits a complex three-dimensional structure due to its multiple aromatic rings and functional groups.
4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions generally require specific conditions such as:
The mechanism of action for this compound is primarily studied in relation to its potential biological activities. It may interact with various biological targets, including enzymes or receptors involved in cellular signaling pathways.
Research indicates that derivatives of similar structures can exhibit anti-inflammatory or anticancer properties, suggesting that this compound may have therapeutic potential.
The physical properties of 4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid include:
Chemical properties include:
Relevant data on these properties can be obtained from material safety data sheets or chemical databases.
4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid has potential applications in:
Its unique structure makes it a valuable candidate for further investigation in drug discovery and development processes.
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9